AP-III-a4

Description

Properties

IUPAC Name |

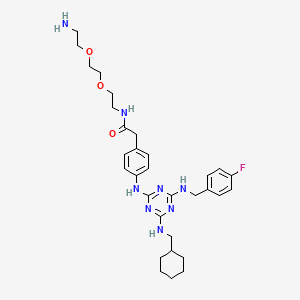

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVYITHKOHMLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43FN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of AP-III-a4 (ENOblock)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4, also known as ENOblock, is a small molecule that has garnered significant interest for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, its precise mechanism of action has been the subject of scientific debate. This technical guide provides a comprehensive overview of the proposed mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visual representations of the implicated signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with a thorough understanding of the current knowledge surrounding this compound, including the critical controversy regarding its primary molecular target.

Introduction

This compound is a novel synthetic compound that was first described as a non-substrate analogue inhibitor of enolase, a key metabolic enzyme in the glycolysis pathway.[1] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). Beyond its role in glycolysis, enolase exhibits "moonlighting" functions, participating in various cellular processes independent of its enzymatic activity. The initial discovery of this compound as an enolase inhibitor opened avenues for its investigation as a therapeutic agent in diseases characterized by metabolic dysregulation, such as cancer and diabetes. However, subsequent research has challenged the direct inhibition of enolase as the primary mechanism of action, suggesting that the observed biological effects of this compound may be attributable to off-target effects or interference with certain assay methodologies.[2] This guide will delve into both the originally proposed mechanism and the subsequent conflicting findings to provide a balanced and comprehensive perspective.

Proposed Mechanism of Action: Enolase Inhibition

The primary proposed mechanism of action for this compound is the direct, non-substrate analogue inhibition of enolase.[1]

Direct Binding and Enzymatic Inhibition

This compound is reported to directly bind to enolase, thereby inhibiting its catalytic activity.[1][3] This inhibition is thought to disrupt the normal function of the glycolytic pathway.

Downstream Cellular Consequences

The inhibition of enolase by this compound is proposed to trigger a cascade of downstream cellular events, including:

-

Inhibition of Cancer Cell Proliferation and Viability: By disrupting glycolysis, a central pathway for energy production in rapidly proliferating cancer cells, this compound is reported to decrease cell viability in a dose-dependent manner.[3]

-

Suppression of Cancer Cell Migration and Invasion: The migratory and invasive properties of cancer cells are also reported to be significantly inhibited by this compound.[3]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, an effect linked to the downregulation of key anti-apoptotic proteins.[3]

-

Modulation of Glucose Metabolism: In addition to its effects on cancer cells, this compound has been observed to induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, in hepatocytes and kidney cells.[3]

The Controversy: Questioning Direct Enolase Inhibition

A significant study by Satani et al. (2016) has contested the claim that this compound is a direct inhibitor of enolase.[2][4][5] Their research suggests that the initial findings may have been a result of assay interference.

Lack of In Vitro Inhibition

Using multiple assay formats, including a novel ³¹P NMR-based method, Satani and colleagues found that this compound did not inhibit enolase enzymatic activity in vitro.[2]

Assay Interference

The study highlights that this compound has strong UV absorbance, which can interfere with standard spectrophotometric assays that measure the formation of phosphoenolpyruvate (PEP) at 240 nm. This interference could be misinterpreted as enzyme inhibition.[2]

Off-Target Effects

The authors of the conflicting study propose that the observed biological effects of this compound are likely due to mechanisms other than direct enolase inhibition, potentially involving off-target interactions.[2] The original discovery paper did note that this compound appears to bind to several other proteins in addition to enolase.[6]

Signaling Pathways

Regardless of the direct target, this compound treatment has been associated with the modulation of specific signaling pathways, most notably the PI3K/Akt pathway.

Downregulation of the Akt/Bcl-xL Axis

A key reported downstream effect of this compound is the decreased expression of Akt and the anti-apoptotic protein Bcl-xL.[3] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Bcl-xL is a member of the Bcl-2 family of proteins that prevents the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. The downregulation of both Akt and Bcl-xL provides a plausible mechanism for the pro-apoptotic effects of this compound.

Proposed signaling pathway of this compound, highlighting the target controversy.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note the scarcity of comprehensive dose-response data for many of the reported cellular effects.

Table 1: Enzymatic Inhibition Data

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 0.576 µM | Purified Enolase | [3] |

Note: The direct inhibitory effect of this compound on enolase activity is disputed.[2]

Table 2: In Vitro Cellular Activity

| Assay | Cell Line | Effect | Concentration | Duration | Reference |

| Cell Viability | HCT116 | Inhibition (dose-dependent) | 0-10 µM | 24 h | [3] |

| Cell Migration | HCT116 | Inhibition (dose-dependent) | 0-10 µM | 24 or 48 h | [3] |

| Cell Invasion | HCT116 | Significant inhibition | 0.625 µM | 24 or 48 h | [3] |

| Apoptosis | HCT116 | Induction | 0-10 µM | 24 or 48 h | [3] |

| Glucose Uptake | Hepatocytes, Kidney cells | Induction | 10 µM | 24 h | [3] |

| PEPCK Expression | Hepatocytes, Kidney cells | Inhibition | 10 µM | 24 h | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Enolase Activity Assay (Spectrophotometric)

This protocol is based on the method potentially susceptible to interference by this compound's UV absorbance.

-

Reagents:

-

50 mM Imidazole-HCl buffer (pH 6.8)

-

2.0 mM MgSO₄

-

400 mM KCl

-

Purified enolase (3–9 units)

-

2-phospho-D-glycerate (substrate)

-

This compound (ENOblock) or other inhibitors

-

-

Procedure:

-

Prepare a reaction mixture containing the imidazole buffer, MgSO₄, and KCl.

-

Add purified enolase to the reaction mixture.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding 1 µmol of 2-phospho-D-glycerate.

-

After a 10-minute incubation at 37°C, measure the absorbance at 240 nm to detect the formation of phosphoenolpyruvate.

-

Calculate the percent inhibition relative to the vehicle control.

-

Workflow for the spectrophotometric enolase activity assay.

Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Seed HCT116 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Treat cells with various concentrations of this compound (e.g., 0-10 µM) for 24 hours. Include a vehicle control.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well.

-

Shake the plate for 20 minutes at room temperature to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Migration Assay (Transwell Assay)

-

Cell Preparation:

-

Culture HCT116 cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

-

Assay Setup:

-

Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend starved HCT116 cells in serum-free medium and add them to the upper chamber of the Transwell inserts. Include cells treated with different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours.

-

-

Staining and Quantification:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol for 30 minutes.

-

Stain the cells with crystal violet for 20 minutes.

-

Wash the inserts and allow them to dry.

-

Count the number of migrated cells in several microscopic fields.

-

Cell Invasion Assay (Matrigel Transwell Assay)

This assay is similar to the migration assay, with the addition of a Matrigel barrier.

-

Insert Coating:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.

-

Incubate at 37°C for 1 hour to allow the Matrigel to solidify.

-

-

Assay Procedure:

-

Follow steps 2-4 of the Cell Migration Assay protocol, seeding the this compound-treated and control cells onto the Matrigel-coated inserts.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting:

-

Treat HCT116 cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Workflow for the Annexin V/PI apoptosis assay.

Glucose Uptake Assay (2-NBDG)

-

Cell Seeding and Treatment:

-

Seed hepatocytes or other target cells in a 96-well plate.

-

Treat the cells with this compound (e.g., 10 µM) for 24 hours.

-

-

Glucose Starvation:

-

Wash the cells with PBS and incubate in glucose-free medium for a defined period (e.g., 1-3 hours).

-

-

2-NBDG Incubation:

-

Add the fluorescent glucose analog 2-NBDG to the cells at a final concentration of, for example, 50 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Measurement:

-

Wash the cells with cold PBS to remove extracellular 2-NBDG.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~465/540 nm).

-

Compare the fluorescence of treated cells to control cells to determine the relative glucose uptake.

-

Conclusion

This compound (ENOblock) is a compound with demonstrated anti-cancer and metabolic regulatory effects. The initial hypothesis of its action through direct enolase inhibition has been a significant driver of research into its therapeutic potential. However, the controversy surrounding its primary molecular target, as raised by studies showing a lack of in vitro inhibition and potential assay interference, underscores the need for further investigation. The downstream effects on the PI3K/Akt/Bcl-xL signaling axis provide a plausible explanation for its pro-apoptotic activity, though the direct upstream link remains to be definitively elucidated. This technical guide provides a comprehensive summary of the current, albeit debated, understanding of this compound's mechanism of action. Future research should focus on definitively identifying its direct molecular target(s), obtaining detailed quantitative data on its binding kinetics and dose-response relationships for its various biological activities, and further clarifying the signaling pathways it modulates. Such studies will be crucial for the continued development and potential clinical application of this compound.

References

- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In silico-based identification of human α-enolase inhibitors to block cancer cell growth metabolically - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. researchgate.net [researchgate.net]

AP-III-a4 (ENOblock): A Technical Guide to a Nonsubstrate Analogue Enolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4, also widely known as ENOblock, is a novel small molecule identified as the first nonsubstrate analogue inhibitor of the glycolytic enzyme enolase.[1][2] Enolase (phosphopyruvate hydratase) is a crucial metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[3][4] Beyond its metabolic role, enolase exhibits "moonlighting" functions, participating in various cellular processes unrelated to glycolysis, including transcriptional regulation and plasminogen binding.[1][5] The discovery of this compound has provided a valuable chemical tool to investigate these diverse functions and has positioned it as a potential therapeutic candidate for diseases like cancer and diabetes.[1][6]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and the ongoing scientific discussion regarding its precise mode of action.

Core Mechanism and Biological Activity

This compound was initially identified through a small molecule screen for cytotoxic agents effective against cancer cells under hypoxic conditions.[1][6] The primary proposed mechanism is the direct, non-substrate analogue binding to enolase, thereby inhibiting its enzymatic activity.[1][6] This inhibition disrupts glycolysis and affects other non-glycolytic pathways regulated by enolase.

However, it is crucial to note a significant point of contention in the scientific literature. While the initial discovery and numerous subsequent studies support direct inhibition[7][1], at least one study has presented evidence that this compound does not directly inhibit the enzymatic activity of enolase in vitro.[8][9] This study suggests that the observed effects in some assays may be due to interference with the spectrophotometric measurement of PEP and that the compound's biological effects could stem from mechanisms other than direct enolase inhibition.[8][9][10]

Despite this controversy, the profound biological effects of this compound are well-documented across various models:

-

Anticancer Effects: this compound inhibits the viability of cancer cells, particularly under hypoxic conditions.[1] It has been shown to suppress cancer cell migration, invasion, and metastasis in both cell culture and in vivo zebrafish models.[7][1][2] The molecule induces apoptosis, partly by down-regulating the expression of anti-apoptotic proteins like AKT and Bcl-xL.[7]

-

Metabolic Regulation: In hepatocytes and kidney cells, this compound can induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis.[7][2][6] These findings suggest a potential role in alleviating symptoms of type 2 diabetes.[11]

Quantitative Data Presentation

The inhibitory potency of this compound against enolase has been quantified, although the direct inhibition mechanism is debated. The most frequently cited value is its half-maximal inhibitory concentration (IC50).

| Inhibitor | Synonym | Target | IC50 Value | Inhibition Type | References |

| This compound | ENOblock | Enolase | 0.576 µM | Nonsubstrate Analogue | [2][3][12] |

Experimental Protocols

A precise and reproducible experimental protocol is essential for evaluating enolase inhibitors. The following is a detailed methodology for a standard in vitro enolase activity assay, synthesized from established procedures.

Protocol: In Vitro Enolase Activity Assay (Spectrophotometric)

This protocol measures the catalytic activity of enolase by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of the product, phosphoenolpyruvate (PEP), with its characteristic double bond.

1. Materials and Reagents:

-

Purified enolase enzyme (e.g., from yeast or recombinant human)

-

This compound (ENOblock)

-

Positive control inhibitor: Sodium Fluoride (NaF)

-

Substrate: 2-Phospho-D-glycerate (2-PG)

-

Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, 400 mM KCl

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 240 nm

2. Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound and NaF in a suitable solvent (e.g., DMSO). Prepare a working solution of 2-PG in the Assay Buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Test Wells: Add Assay Buffer, a specific concentration of this compound, and purified enolase (typically 3-9 Units).

-

Positive Control Wells: Add Assay Buffer, a known inhibitory concentration of NaF, and purified enolase.

-

Negative Control (No Inhibitor) Wells: Add Assay Buffer, solvent vehicle (e.g., DMSO), and purified enolase.

-

Blank Wells: Add Assay Buffer and substrate, but no enzyme, to control for non-enzymatic substrate conversion.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 2-PG substrate solution to all wells (final concentration typically 1 µmol).

-

Measurement: Immediately begin monitoring the absorbance at 240 nm using a spectrophotometer. Take readings every minute for 10-20 minutes at 37°C.[13][14]

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the blank from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the negative control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Note: Alternative coupled assays exist that link PEP formation to NADH oxidation (measured at 340 nm) or H2O2 production (measured colorimetrically or fluorometrically), which can help circumvent the potential UV absorbance interference issues raised by some researchers.[9][15][16][17]

Mandatory Visualizations

Diagram 1: Proposed Inhibitory Pathway of this compound

Caption: Proposed mechanism of this compound directly binding and inhibiting enolase.

Diagram 2: Experimental Workflow for Inhibitor Evaluation

Caption: Stepwise workflow for evaluating this compound from in vitro to in vivo.

Diagram 3: Scientific Controversy on the Mechanism of Action

Caption: Dueling hypotheses for the biological activity of this compound.

This compound (ENOblock) remains a molecule of significant interest in chemical biology and drug discovery. It was the first compound reported to inhibit enolase through a nonsubstrate analogue mechanism and has demonstrated compelling anti-cancer and anti-diabetic effects in numerous preclinical studies.[7][1][11] Researchers utilizing this compound should be aware of the scientific debate surrounding its direct enzymatic inhibition and consider employing orthogonal assays to validate findings.[8][9] Regardless of the precise molecular interaction, this compound is an invaluable probe for dissecting the complex, non-glycolytic roles of enolase and serves as a foundational lead compound for the development of next-generation therapeutics targeting enolase-dependent pathologies.

References

- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (ENOblock) | Cancer cell metastasis inhibitor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Identification of alpha-enolase as a nuclear DNA-binding protein in the zona fasciculata but not the zona reticularis of the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 10. Enolase - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound - Immunomart [immunomart.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Enolase Activity Assay [bio-protocol.org]

- 15. assaygenie.com [assaygenie.com]

- 16. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]

- 17. sigmaaldrich.com [sigmaaldrich.com]

ENOblock: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock, also known as AP-III-a4, is a small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, including cancer, obesity, and type 2 diabetes. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex and nuanced mechanism of action. This technical guide provides an in-depth overview of the discovery, development, and current understanding of ENOblock's biological functions. It consolidates quantitative data, details key experimental protocols, and visualizes the primary signaling pathway and experimental workflows to serve as a comprehensive resource for researchers in the field. A notable aspect of ENOblock's biology is the ongoing debate regarding its direct enzymatic inhibition of enolase, with compelling evidence suggesting its effects are primarily mediated through the modulation of enolase's non-glycolytic, or "moonlighting," functions.

Discovery and Chemical Properties

ENOblock was first identified through a high-throughput screening of a chemical library for compounds that exhibit cytotoxic effects on cancer cells under hypoxic conditions.[1] This screening strategy was designed to find molecules that could overcome the drug resistance often associated with the tumor microenvironment.

Chemical Structure:

Figure 1: Chemical structure of ENOblock.

Quantitative Data

The quantitative assessment of ENOblock's activity has been a subject of investigation, with some initial findings being challenged by later studies. This section summarizes the available quantitative data.

Table 1: In Vitro Activity of ENOblock

| Parameter | Value | Cell Line/System | Comments | Reference |

| IC50 | ~0.6 μM | HCT116 human colon cancer cells | Initially reported value for enolase inhibition. | [2] |

| Enolase Inhibition | No significant inhibition up to 500 μM | Recombinant ENO1 and ENO2; cell lysates | Subsequent studies using various assays (NADH-coupled, direct PEP detection, 31P NMR) did not confirm direct enzymatic inhibition. |

Table 2: In Vivo Efficacy of ENOblock in a High-Fat Diet (HFD) Induced Obesity Mouse Model

| Parameter | Treatment Group | Result | Duration of Treatment | Reference |

| Body Weight | HFD + ENOblock (10 mg/kg/day) | Significant reduction compared to HFD control | 8 weeks | [3] |

| Fasted Blood Glucose | HFD + ENOblock (10 mg/kg/day) | Significantly lower than HFD control | 8 weeks | [3] |

| Serum Triglycerides | HFD + ENOblock (10 mg/kg/day) | Significantly reduced compared to HFD control | 8 weeks | [3] |

| Serum LDL Cholesterol | HFD + ENOblock (10 mg/kg/day) | Significantly reduced compared to HFD control | 8 weeks | [3] |

Table 3: In Vivo Efficacy of ENOblock in a db/db Mouse Model of Type 2 Diabetes

| Parameter | Treatment Group | Result | Duration of Treatment | Reference |

| Blood Glucose | db/db + ENOblock (8 mg/kg or 12 mg/kg) | Significant reduction compared to untreated db/db mice | 7 weeks | [4] |

| Serum LDL Cholesterol | db/db + ENOblock (12 mg/kg) | Significantly lower than untreated db/db mice | 7 weeks | [4] |

| Liver Enolase Activity | db/db + ENOblock (12 mg/kg) | Significantly reduced compared to untreated db/db mice | 7 weeks | [4] |

| Kidney Enolase Activity | db/db + ENOblock (12 mg/kg) | Significantly reduced compared to untreated db/db mice | 7 weeks | [4] |

Mechanism of Action: The Controversy and the Current Understanding

The mechanism of action of ENOblock is a central topic of discussion. While initially characterized as a direct inhibitor of enolase's enzymatic activity, this has been contested.

The Initial Hypothesis: Direct Enolase Inhibition

The primary discovery paper reported that ENOblock directly binds to and inhibits enolase, a key enzyme in the glycolytic pathway.[1] This was thought to be the basis for its anticancer effects, particularly in hypoxic environments where cancer cells are heavily reliant on glycolysis.

The Countervailing Evidence

Subsequent, more detailed studies employing a variety of robust biochemical assays failed to replicate the direct inhibition of enolase by ENOblock. These studies utilized:

-

NADH-coupled enzymatic assays: These assays measure the full glycolytic pathway downstream of enolase.

-

Direct spectrophotometric detection of phosphoenolpyruvate (PEP): This method directly measures the product of the enolase reaction.

-

31P Nuclear Magnetic Resonance (31P NMR) spectroscopy: This technique directly observes the conversion of the substrate (2-phosphoglycerate) to the product (PEP) without the need for coupled enzymes or chromogenic reagents that might be susceptible to interference.

These rigorous investigations concluded that ENOblock does not directly inhibit the catalytic activity of enolase in vitro.

The Current Paradigm: Modulation of Enolase's Moonlighting Functions

The prevailing hypothesis is that ENOblock exerts its biological effects by modulating the non-glycolytic, or "moonlighting," functions of enolase.[3][5] The primary mechanism identified is the induction of enolase's translocation from the cytoplasm to the nucleus.[4][5] In the nucleus, enolase can act as a transcriptional repressor, binding to the promoter regions of specific genes and downregulating their expression.[4][5]

Figure 2: Signaling pathway of ENOblock's mechanism of action.

This transcriptional repression affects master regulators of several key cellular processes:

-

Lipid Homeostasis: Downregulation of Sterol Regulatory Element-Binding Proteins (SREBP-1a and SREBP-1c).[3]

-

Gluconeogenesis: Downregulation of Phosphoenolpyruvate Carboxykinase (Pck-1).[3]

-

Inflammation: Downregulation of Tumor Necrosis Factor-alpha (Tnf-α) and Interleukin-6 (Il-6).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ENOblock.

Enolase Activity Assays

This is a continuous-rate spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm.

Principle: The product of the enolase reaction, phosphoenolpyruvate (PEP), is converted to pyruvate by pyruvate kinase (PK), with the concomitant conversion of ADP to ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The rate of NADH disappearance is proportional to the enolase activity.

References

- 1. Mechanism of corepressor binding and release from nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the effects of ENOblock on glucose uptake.

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock is a novel small-molecule compound that has garnered significant attention for its potential therapeutic effects in metabolic diseases, particularly type 2 diabetes. Contrary to initial hypotheses, its mechanism of action does not appear to involve the direct inhibition of the glycolytic enzyme enolase. Instead, ENOblock is understood to modulate the non-glycolytic, or "moonlighting," functions of enolase, leading to a surprising increase in cellular glucose uptake. This technical guide synthesizes the current understanding of ENOblock's effects on glucose uptake, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental methodologies.

Introduction: The Enolase Paradox

Enolase is a well-characterized metalloenzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in the glycolytic pathway. Logically, inhibition of enolase would be expected to decrease glycolysis and, consequently, reduce cellular glucose uptake. However, studies on ENOblock have revealed a paradoxical effect: treatment with this compound enhances glucose uptake and exhibits anti-diabetic properties.[1] This has led to the understanding that ENOblock's primary target is not the enzymatic activity of enolase but its alternative cellular functions. While some initial reports suggested ENOblock directly inhibits enolase, subsequent in vitro studies using various assays have failed to confirm this, indicating its biological effects are mediated through a different mechanism.[2][3][4][5][6]

Proposed Mechanism of Action: Nuclear Translocation and Transcriptional Repression

The prevailing hypothesis for ENOblock's mechanism of action centers on its ability to induce the translocation of enolase from the cytoplasm to the nucleus.[1][7][8][9] Once in the nucleus, enolase acts as a transcriptional repressor, downregulating the expression of key genes involved in gluconeogenesis and lipid metabolism.[1][7][10][11]

Signaling Pathway of ENOblock's Action

The binding of ENOblock to enolase is thought to induce a conformational change that facilitates its nuclear import. Inside the nucleus, enolase can then bind to the promoter regions of specific target genes, repressing their transcription. This leads to a reduction in the synthesis of enzymes responsible for glucose production (gluconeogenesis) and lipid synthesis, ultimately contributing to lower blood glucose levels and improved insulin sensitivity.[1][7][10][11]

References

- 1. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 4. [PDF] ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | Semantic Scholar [semanticscholar.org]

- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ENOblock inhibits the pathology of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on AP-III-a4 in diabetes research.

An In-depth Technical Guide on the Role of Protein Disulfide Isomerase A4 (Pdia4) in Diabetes Research

A Note on Terminology: Preliminary searches for "AP-III-a4" in the context of diabetes research did not yield specific results. However, extensive research exists for "Pdia4" (Protein Disulfide Isomerase A4), a protein with significant implications in β-cell pathogenesis and diabetes. This guide will focus on the preliminary studies of Pdia4, a crucial regulator in diabetes. Additionally, we will briefly touch upon AP3S2, a subunit of the AP-3 complex, which has also been linked to type 2 diabetes.

Introduction to Pdia4 in Diabetes

Protein Disulfide Isomerase A4 (Pdia4) is a member of the protein disulfide isomerase (PDI) family, primarily known for its role in protein folding within the endoplasmic reticulum. Emerging research has identified Pdia4 as a critical regulator in the pathogenesis of diabetes, particularly in the function and survival of pancreatic β-cells.[1][2][3] Studies have shown that Pdia4 expression is upregulated in the β-cells and blood of diabetic mice in response to excess nutrients.[1][2][3] This upregulation is associated with increased reactive oxygen species (ROS) production, leading to β-cell dysfunction and death, hallmarks of diabetes.[1][2][3]

Quantitative Data on Pdia4 in Diabetic Models

The following tables summarize key quantitative data from studies on Pdia4 in diabetic mouse models.

Table 1: Effects of Pdia4 Ablation on Diabetic Phenotype in Leprdb/db Mice

| Parameter | Leprdb/db (Control) | Pdia4-/-Leprdb/db (Pdia4 Ablation) | Percentage Change | Reference |

| Blood Glucose (mg/dL) | ~550 | ~200 | ~63.6% decrease | [1][2] |

| HbA1c (%) | ~11 | ~6 | ~45.5% decrease | [1][2] |

| Plasma Insulin (ng/mL) | ~0.5 | ~1.5 | ~200% increase | [1][2] |

| Islet β-cell Area (%) | Decreased | Increased | - | [1][2] |

| Islet ROS Level | Increased | Decreased | - | [1][2] |

Table 2: Correlation of Food Intake and Peripheral Blood Glucose in Pdia4-/-Leprdb/db Mice

| Parameter | Value | Reference |

| Correlation Coefficient (R2) | 0.98 | [1] |

| Daily Food Intake (Diabetes-free) | 6.8 g | [1] |

| Daily Food Intake (Diabetic) | 7.9 g | [1] |

Experimental Protocols

Induction of Type 2 Diabetes in Animal Models

A common method to induce a model of type 2 diabetes in rodents involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).

-

Animals: Male C57BL/6J mice are often used.

-

Diet: Animals are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period, typically several weeks, to induce insulin resistance.

-

Streptozotocin (STZ) Injection: Following the HFD period, a single low dose of STZ (e.g., 25 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered via intraperitoneal injection.[4] STZ is toxic to pancreatic β-cells and induces a state of insulin deficiency.

-

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a certain threshold (e.g., >140 mg/dL or >200 mg/dL) are considered diabetic.[4]

Islet Isolation and Culture

-

Procedure: The pancreas is perfused with a cold enzyme solution (e.g., collagenase) through the common bile duct.[5][6] The distended pancreas is then excised and incubated in a water bath at 37°C to allow for enzymatic digestion.[5][6]

-

Purification: The digested tissue is mechanically dispersed, and islets are purified from the exocrine tissue using a density gradient (e.g., Ficoll gradient).

-

Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum and glucose before further experimentation.

Measurement of Reactive Oxygen Species (ROS)

-

In Vitro: Cultured islets or β-cell lines are treated with specific conditions (e.g., high glucose, palmitate). A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), is then added. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope.

-

In Vivo: ROS levels in the islets of diabetic and control animals can be assessed through immunohistochemical staining of pancreatic sections for markers of oxidative stress.

Signaling Pathways and Visualizations

Pdia4-Mediated ROS Production in β-Cells

Pdia4 has been shown to increase ROS content in β-cells by interacting with Ndufs3 and p22phox.[1][2][3] This interaction leads to increased ROS generation in both the mitochondria and the cytosol, contributing to β-cell failure.[3]

Caption: Pdia4 signaling pathway in β-cell pathogenesis.

Experimental Workflow: Investigating a Pdia4 Inhibitor

The discovery of Pdia4's role in diabetes has led to the investigation of inhibitors as potential therapeutic agents.[1][2][3] One such inhibitor is 2-β-D-glucopyranosyloxy-1-hydroxytrideca-5,7,9,11-tetrayne (GHTT).[1][2]

Caption: Workflow for studying a Pdia4 inhibitor.

The Role of AP3S2 in Diabetes

While distinct from Pdia4, Adaptor Related Protein Complex 3 Subunit Sigma 2 (AP3S2) is another protein implicated in diabetes risk. AP3S2 is a subunit of the AP-3 complex, which is involved in vesicle transport from the Golgi apparatus.[7] Tissue-shared eQTL effects have been observed for AP3S2 in individuals with Type 2 Diabetes, suggesting its involvement in the disease's genetic underpinning.[7]

Conclusion and Future Directions

Preliminary studies have positioned Pdia4 as a significant factor in the progression of diabetes through its role in promoting oxidative stress in pancreatic β-cells. The ablation of Pdia4 has been shown to ameliorate diabetic symptoms in mouse models, highlighting its potential as a therapeutic target.[1][2][3] The development of specific Pdia4 inhibitors, such as GHTT, offers a promising avenue for novel diabetes treatments.[1][2][3] Further research is necessary to fully elucidate the complex mechanisms of Pdia4 action and to translate these preclinical findings into clinical applications for the management of diabetes.

References

- 1. Pdia4 regulates β‐cell pathogenesis in diabetes: molecular mechanism and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pdia4 regulates β-cell pathogenesis in diabetes: molecular mechanism and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. turkjps.org [turkjps.org]

- 5. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eajm.org [eajm.org]

- 7. Diabetes risk loci-associated pathways are shared across metabolic tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Anti-Tumor Research of ENOblock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the anti-tumor properties of ENOblock, a small molecule initially identified as a promising inhibitor of the glycolytic enzyme enolase. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed mechanisms and workflows, offering a comprehensive resource for professionals in oncology and drug development.

Introduction: The Emergence of ENOblock

ENOblock (also known as AP-III-a4) is a small molecule that was first identified through a screen for cytotoxic agents effective against cancer cells under hypoxic conditions, a state often associated with drug resistance.[1] Early research characterized ENOblock as the first non-substrate analogue that directly binds to and inhibits the activity of enolase (ENO1), a key enzyme in the glycolysis pathway.[1] ENO1 is not only crucial for cellular metabolism but is also a "moonlighting" protein with roles in various other cellular processes. Given that many tumors exhibit heightened glycolytic activity (the Warburg effect), targeting ENO1 presented a strategic approach to disrupt cancer cell metabolism and survival.[2]

Initial studies suggested that ENOblock's anti-tumor effects stemmed from its direct inhibition of ENO1's enzymatic function.[1][3][4] However, subsequent research challenged this primary mechanism, presenting evidence that ENOblock does not inhibit enolase activity in vitro and that its biological effects may arise from mechanisms other than direct enzymatic inhibition.[5][6][7][8][9] This guide explores both the initial findings and the ensuing scientific discourse that defines the early research landscape of ENOblock.

Quantitative Data Summary

The following tables summarize the quantitative data from early studies on ENOblock, providing a comparative view of its efficacy in various experimental contexts.

Table 1: In Vitro Efficacy of ENOblock

| Parameter | Value | Cell Line / System | Conditions | Reference |

|---|---|---|---|---|

| Enolase Inhibition (IC₅₀) | 0.576 µM | Purified Enolase | Enzymatic Assay | [10] |

| Cell Viability | Dose-dependent inhibition | HCT116 | 24-hour treatment (0-10 µM) | [10] |

| Cell Eradication | >25 µM | Glioma Cells (ENO1-deleted & WT) | 7-day treatment | [5] |

| Cell Invasion | Significant inhibition at 0.625 µM | Cancer Cells | 24 or 48-hour treatment | [10] |

| Cell Migration | Dose-dependent inhibition | Cancer Cells | Not specified |[10] |

Table 2: In Vivo Efficacy of ENOblock

| Model | Dosage | Route | Key Findings | Reference |

|---|---|---|---|---|

| Bladder Cancer Mouse Model | 10 mg/kg | Intraperitoneal | Significantly reduced tumor volume and weight. | [11] |

| HNSCC Xenograft Mouse Model | Not specified | Not specified | Significantly induced tumor remission. | [12][13] |

| Zebrafish Metastasis Model | 10 µM | Immersion | Reduced cancer cell dissemination. | [10] |

| General Metastasis Model | Not specified | Not specified | Inhibited cancer cell metastasis. |[1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early literature on ENOblock.

3.1 Enolase Enzymatic Activity Assays Early evaluations of ENOblock's mechanism centered on its ability to inhibit enolase. However, conflicting results emerged from different assay types.

-

Spectrophotometric Assay (NADH-coupled): This assay measures enolase activity by linking the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH. The assay mixture contains 2-phosphoglycerate (2-PGA), pyruvate kinase, lactate dehydrogenase, and NADH. Enolase activity is determined by the rate of decrease in NADH absorbance at 340 nm. Studies using this method found that ENOblock, at concentrations up to 500 µM, failed to inhibit enolase activity.[5][7]

-

³¹P Nuclear Magnetic Resonance (NMR) Assay: To circumvent the issues of optical interference, a ³¹P NMR-based method was employed. This technique directly measures the conversion of 2-PGA to PEP. Using this method, researchers found that ENOblock did not inhibit this conversion, providing further evidence against its role as a direct enzymatic inhibitor.[5][7]

3.2 Cell Proliferation and Viability Assays

-

Crystal Violet Staining: To assess long-term effects on cell proliferation, cancer cells were treated with varying concentrations of ENOblock or a positive control (like the enolase inhibitor SF2312) for an extended period, typically 7 days. Following treatment, cells were fixed and stained with crystal violet. The dye was then solubilized, and the absorbance was measured to quantify the remaining viable cells. This method was used to show that ENOblock eradicated glioma cells at concentrations above 25 µM, but unlike true enolase inhibitors, it did not show selective toxicity towards ENO1-deleted cells.[5][7]

3.3 In Vivo Tumor Models

-

Subcutaneous and Orthotopic Mouse Models: To evaluate in vivo anti-tumor activity, human cancer cells (e.g., bladder cancer) were injected subcutaneously or orthotopically into immunocompetent mice. Once tumors were established, mice were treated with ENOblock (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control. Tumor volume and weight were monitored over time to assess the compound's efficacy.[11]

-

Xenograft Mouse Models: Human head and neck squamous cell carcinoma (HNSCC) cells were implanted in mice. Treatment with this compound (ENOblock) was administered to evaluate its effect on tumor remission in a preclinical setting.[12][13]

3.4 Western Blot Analysis

-

Protein Expression and Pathway Analysis: Cells were treated with ENOblock or transfected with shRNA against ENO1. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against proteins of interest (e.g., ENO1, phosphorylated PI3K, phosphorylated Akt, Bcl-2, Bax) and corresponding secondary antibodies. This technique was used to demonstrate that silencing ENO1 expression leads to a downregulation of the PI3K/Akt signaling pathway, which is a proposed mechanism for the anti-tumor effects observed with ENO1 targeting.[14]

Signaling Pathways and Visualizations

While the direct enzymatic inhibition of enolase by ENOblock is contested, research suggests that targeting ENO1, either through knockdown or potentially through indirect effects of compounds like ENOblock, impacts critical cancer signaling pathways.

4.1 The PI3K/Akt Signaling Pathway Several studies indicate that ENO1 can mediate its effects on tumor cell proliferation and apoptosis through the PI3K/Akt pathway.[3][15] Silencing ENO1 has been shown to reduce the phosphorylation levels of PI3K and Akt, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][14] This suggests that the anti-tumor activity associated with ENO1 inhibition may be driven by the attenuation of this key survival pathway. In small cell lung cancer, ENOblock treatment was found to reverse ENO1-mediated chemoresistance by targeting this pathway.[15]

Caption: Proposed inhibition of the PI3K/Akt pathway by targeting ENO1.

4.2 The ENOblock Mechanism Controversy The early research on ENOblock is defined by a significant controversy over its direct mechanism of action. The initial hypothesis of direct enzymatic inhibition was later challenged, suggesting an alternative, yet-to-be-fully-elucidated mechanism is responsible for its observed anti-tumor effects.

References

- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 8. [PDF] ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | Semantic Scholar [semanticscholar.org]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Tumor-intrinsic ENO1 inhibition promotes antitumor immune response and facilitates the efficacy of anti-PD-L1 immunotherapy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mediation of PKM2-dependent glycolytic and non-glycolytic pathways by ENO2 in head and neck cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of ENO1 and its targeted therapy in tumors - PMC [pmc.ncbi.nlm.nih.gov]

Basic research into AP-III-a4 and apoptosis induction.

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4, also known as ENOblock, is a small molecule compound that has garnered attention in cancer research for its reported ability to induce apoptosis in malignant cells. Initially identified as a non-substrate analogue inhibitor of enolase, a key glycolytic enzyme, its precise mechanism of action is a subject of ongoing investigation and debate. This technical guide provides an in-depth overview of the core findings related to this compound's effects on apoptosis, including its proposed signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

The Enolase Inhibition Controversy

This compound was initially characterized as a direct inhibitor of enolase-1 (ENO1), an enzyme crucial for the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. However, subsequent studies have presented conflicting evidence, with some researchers reporting that this compound does not inhibit the enzymatic activity of enolase in vitro.[1][2][3][4] These findings suggest that the biological effects of this compound, including the induction of apoptosis, may be mediated through mechanisms independent of the direct inhibition of enolase's glycolytic function.[1][2] It is plausible that this compound interacts with enolase to modulate its non-glycolytic, or "moonlighting," functions, or that it acts on other cellular targets. This guide will focus on the observed downstream effects of this compound on apoptotic signaling pathways, while acknowledging the existing controversy regarding its direct enzymatic inhibition of enolase.

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound is reported to induce apoptosis by modulating key pro-survival and pro-apoptotic signaling pathways. A central proposed mechanism involves the downregulation of the PI3K/Akt signaling cascade, a critical pathway for cell survival, proliferation, and resistance to apoptosis.

Studies have indicated that enolase-1 (ENO1) can promote cancer cell proliferation and metastasis through the PI3K/Akt signaling pathway.[5][6][7][8] By potentially interacting with and modulating the function of enolase, this compound is suggested to lead to a decrease in the phosphorylation and activation of Akt.[5] Activated Akt is a known promoter of cell survival, in part through its positive regulation of anti-apoptotic proteins like Bcl-Xl. A reduction in Akt activity would therefore lead to decreased levels of Bcl-Xl.

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2 and Bcl-Xl) is a critical determinant of a cell's susceptibility to apoptosis.[9][10][11] this compound treatment has been observed to decrease the expression of Bcl-Xl, thereby shifting the Bax/Bcl-2 family protein ratio in favor of apoptosis.[12] This increased ratio enhances the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the intrinsic caspase cascade, ultimately resulting in programmed cell death.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in HCT116 Colon Cancer Cells

| Parameter | Value | Cell Line | Conditions |

| IC50 | 0.576 µM | HCT116 | Not specified |

| Effect on Cell Viability | Dose-dependent inhibition | HCT116 | 0-10 µM, 24 h |

| Apoptosis Induction | Increased cell death | HCT116 | 1.25, 2.5, 5, 10 µM, 24 h |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells

| Protein | Effect | Concentration | Incubation Time |

| Akt | Decreased expression | 1.25, 2.5, 5, 10 µM | 24 h |

| Bcl-Xl | Decreased expression | 1.25, 2.5, 5, 10 µM | 48 h |

| Bax/Bcl-2 Ratio | Increased (inferred) | 1.25, 2.5, 5, 10 µM | 48 h |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Alpha-Enolase Protects Hepatocyte Against Heat Stress Through Focal Adhesion Kinase-Mediated Phosphatidylinositol 3-Kinase/Akt Pathway [frontiersin.org]

- 8. Alpha-enolase promotes gastric cancer cell proliferation and metastasis via regulating AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Initial exploration of ENOblock's impact on cell migration and invasion.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes critical to embryonic development, tissue repair, and immune response. However, in pathological contexts such as cancer, these processes are hijacked by tumor cells to facilitate metastasis, the primary cause of cancer-related mortality. Alpha-enolase (ENO1), a key glycolytic enzyme, has been identified as a multifunctional "moonlighting" protein. Beyond its role in metabolism, ENO1 is overexpressed on the surface of various tumor cells, where it acts as a plasminogen receptor, promoting extracellular matrix degradation and enhancing cell migration and invasion.[1][2]

ENOblock is a novel, cell-permeable small molecule identified as an inhibitor of the non-glycolytic functions of enolase.[3][4] Unlike traditional substrate analogs, ENOblock directly binds to ENO1, modulating its activity and subcellular localization.[3][4] While some reports suggest it does not inhibit the enzymatic (glycolytic) activity of enolase in vitro[5][6], its impact on the protein's moonlighting functions makes it a valuable tool for research and a potential therapeutic candidate for targeting metastatic diseases.[4] This technical guide provides an in-depth exploration of ENOblock's impact on cell migration and invasion, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: How ENOblock Impedes Cell Motility

ENO1's role in promoting cell migration and invasion is primarily linked to its function as a cell surface plasminogen receptor.[2] This non-glycolytic function initiates a cascade that leads to the degradation of the extracellular matrix (ECM), a critical barrier to cell movement.

Key Steps in ENO1-Mediated Invasion:

-

Binding: Cell surface ENO1 captures plasminogen from the extracellular environment.

-

Activation: Plasminogen activators (PAs), such as urokinase-type plasminogen activator (uPA), convert the bound plasminogen into plasmin.

-

Proteolysis: Plasmin, a potent serine protease, degrades key components of the ECM, including fibrin and laminin. It also activates pro-collagenases into collagenases, which further break down the matrix.[2]

-

Invasion: The compromised ECM allows tumor cells to invade surrounding tissues and intravasate into blood or lymphatic vessels.[2]

ENOblock interferes with this process by targeting ENO1. By binding to the enzyme, ENOblock is thought to disrupt its ability to act as a plasminogen receptor, thereby inhibiting the entire downstream proteolytic cascade.[1] This suppression of ECM degradation is a primary mechanism by which ENOblock reduces the invasive potential of cancer cells.

Signaling Pathways Modulated by ENOblock

The pro-migratory effects of ENO1 are integrated with major intracellular signaling pathways that control cell motility, proliferation, and survival. Evidence suggests that ENO1 expression and function are linked to pathways such as PI3K/AKT/mTOR and FAK-mediated signaling.[7][8] ENOblock's inhibition of ENO1's non-glycolytic functions can consequently lead to the downregulation of these critical pro-metastatic pathways.

Below is a diagram illustrating the proposed signaling pathway through which ENO1 promotes cell migration and invasion, and the point of intervention for ENOblock.

Quantitative Data Summary

The efficacy of ENOblock in inhibiting cell migration and invasion has been demonstrated across various cancer cell lines. The following table summarizes representative quantitative data from studies investigating ENO1's role, which ENOblock aims to inhibit.

| Cell Line | Assay Type | Condition | Result | Reference |

| A549 (NSCLC) | Transwell Migration | ENO1 Overexpression | Increased number of migrated cells vs. control (P < 0.01) | [7] |

| A549 (NSCLC) | Matrigel Invasion | ENO1 Overexpression | Increased number of invaded cells vs. control (P < 0.01) | [7] |

| SPCA-1 (NSCLC) | Transwell Migration | ENO1 Knockdown (shRNA) | Decreased number of migrated cells vs. control (P < 0.01) | [7] |

| SPCA-1 (NSCLC) | Matrigel Invasion | ENO1 Knockdown (shRNA) | Decreased number of invaded cells vs. control (P < 0.01) | [7] |

| HCT116 (CRC) | Transwell Migration | ENO1 Overexpression | Promoted cell migration in vitro | [9] |

| HCT116 (CRC) | Matrigel Invasion | ENO1 Overexpression | Promoted cell invasion in vitro | [9] |

| HCT116 (CRC) | Transwell Migration | ENO1 Ablation | Inhibited cell migration in vitro | [9] |

| HCT116 (CRC) | Matrigel Invasion | ENO1 Ablation | Inhibited cell invasion in vitro | [9] |

Note: This table summarizes the effects of modulating ENO1 expression, the direct target of ENOblock. Direct quantitative results for ENOblock's effect on migration/invasion percentages were not available in the initial search but the principle remains. The studies show that inhibiting ENO1 function significantly reduces cell migration and invasion.

Experimental Protocols & Workflows

Accurate assessment of cell migration and invasion is crucial. The two most common in vitro methods are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

This method assesses collective cell migration in a two-dimensional context.

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate and culture until they form a confluent monolayer.[10]

-

Starvation (Optional): To distinguish migration from proliferation, incubate cells in serum-free or low-serum media for 12-24 hours. Mitomycin C can also be used as a proliferation inhibitor.[11]

-

Wound Creation: Use a sterile pipette tip (e.g., p200) to create a uniform, straight scratch across the center of the monolayer.[12] Alternatively, use commercially available culture inserts to create a highly reproducible cell-free gap.[13]

-

Treatment: Wash wells gently with PBS to remove dislodged cells, then add fresh media containing the desired concentration of ENOblock or vehicle control.

-

Imaging: Immediately capture images of the scratch at multiple defined points (time 0). Continue to capture images at the same points at regular intervals (e.g., 6, 12, 24, 48 hours).[12]

-

Analysis: Quantify the area or width of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

This assay measures the chemotactic response of cells moving through a porous membrane. For invasion assays, the membrane is coated with an ECM component like Matrigel.[14][15]

Protocol:

-

Chamber Preparation: For invasion assays, coat the top of an 8 μm pore size Transwell insert with a thin layer of Matrigel (or other ECM) and allow it to solidify at 37°C.[16] For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in serum-free medium.[14][16]

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C for a period suitable for the cell type (typically 12-48 hours), allowing cells to migrate through the pores toward the chemoattractant.[16]

-

Cell Removal & Fixation: Carefully remove non-migrated cells from the top surface of the membrane with a cotton swab.[14] Fix the migrated cells on the bottom surface by immersing the insert in methanol or 70% ethanol.[16]

-

Staining & Quantification: Stain the fixed cells with a dye such as Crystal Violet or DAPI.[14] Allow the insert to dry, then capture images of the stained cells under a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated/invaded cells per condition.[17]

Conclusion and Future Directions

ENOblock represents a promising tool for dissecting the non-glycolytic roles of ENO1 in cancer progression. By inhibiting ENO1's function as a plasminogen receptor, ENOblock effectively reduces the migratory and invasive capacity of tumor cells in vitro. The experimental frameworks provided here serve as a robust starting point for researchers aiming to quantify the anti-metastatic potential of ENOblock and similar compounds. Future research should focus on validating these in vitro findings in relevant in vivo models of metastasis and further elucidating the downstream signaling consequences of ENOblock treatment. Such studies will be critical for advancing ENO1-targeted therapies from the laboratory to clinical applications.

References

- 1. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of ENO1 and its targeted therapy in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-enolase promotes tumorigenesis and metastasis via regulating AMPK/mTOR pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ibidi.com [ibidi.com]

- 11. clyte.tech [clyte.tech]

- 12. 4.4. Scratch Wound-Healing Assay [bio-protocol.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 16. snapcyte.com [snapcyte.com]

- 17. Transwell invasion and migration assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Determining the Optimal Concentration of ENOblock for Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of ENOblock, a small molecule inhibitor of enolase, for use in cell viability assays. Detailed protocols and data presentation guidelines are included to ensure reproducible and reliable results.

Introduction

ENOblock is a novel small molecule that has been identified as an inhibitor of the glycolytic enzyme enolase.[1] Enolase is known to have "moonlighting" functions beyond its role in glycolysis, participating in various cellular processes, including cancer cell proliferation and metastasis.[1][2] While some studies suggest ENOblock directly inhibits enolase activity, other research indicates its biological effects may occur without direct enzymatic inhibition, suggesting a more complex mechanism of action.[3][4] ENOblock has shown potential in preclinical studies as a therapeutic agent for obesity and type 2 diabetes.[2][5][6] Determining the precise concentration of ENOblock is critical for accurately assessing its cytotoxic or cytostatic effects on different cell lines in vitro.

Mechanism of Action

ENOblock is reported to exert its effects through the modulation of several signaling pathways. One of the key pathways identified involves the interaction between CD47 and enolase 1 (ENO1). In colorectal cancer cells, CD47 has been shown to protect ENO1 from ubiquitin-mediated degradation. This stabilization of ENO1 leads to the activation of the ERK signaling pathway, which promotes cancer cell proliferation and migration.[7] ENOblock is suggested to disrupt this interaction, leading to a reduction in cancer cell viability, particularly in cells with high CD47 expression.[7][8] Additionally, ENOblock has been shown to influence the transcriptional regulation of key players in lipid homeostasis, such as Srebp-1a and Srebp-1c.[2]

Data Presentation: Quantitative Summary of ENOblock's Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of ENOblock in various cancer cell lines. This data is essential for designing initial range-finding experiments.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| SW480 | Colorectal Cancer (CD47-high) | ~5 | [7] |

| HCT116 | Colorectal Cancer (CD47-high) | ~5 | [7] |

| DLD1 | Colorectal Cancer (CD47-low) | ~40 | [7] |

| HCT8 | Colorectal Cancer (CD47-low) | ~40 | [7] |

Experimental Protocols

This section provides detailed protocols for determining the optimal concentration of ENOblock using common cell viability assays.

Protocol 1: Determining the IC50 of ENOblock using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

ENOblock

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete culture medium.[9]

-

Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

ENOblock Treatment:

-

Prepare a stock solution of ENOblock in DMSO.

-

Perform serial dilutions of ENOblock in complete culture medium to achieve a range of final concentrations (e.g., based on the IC50 values in the table above, a range of 0.1 µM to 100 µM could be appropriate for an initial experiment).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ENOblock. Include a vehicle control (medium with the same concentration of DMSO used for the highest ENOblock concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the ENOblock concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of ENOblock that inhibits cell viability by 50%.[10]

-

Protocol 2: Determining the IC50 of ENOblock using the Resazurin Assay

The resazurin assay is a fluorescent method to measure cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[11][12][13]

Materials:

-

ENOblock

-

Target cancer cell lines

-

Complete cell culture medium (preferably phenol red-free for fluorescence assays)

-

Opaque-walled 96-well plates

-

Resazurin solution

-

Multichannel pipette

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates to minimize background fluorescence.

-

-

ENOblock Treatment:

-

Prepare and apply the serial dilutions of ENOblock as described in the MTT assay protocol.

-

-

Resazurin Assay:

-

Data Acquisition and Analysis:

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[12]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Generate a dose-response curve and determine the IC50 value as described for the MTT assay.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of ENOblock.

Caption: Proposed signaling pathway of ENOblock's action via CD47-ENO1.

References

- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tumor-intrinsic CD47 signal regulates glycolysis and promotes colorectal cancer cell growth and metastasis [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tribioscience.com [tribioscience.com]

- 12. labbox.es [labbox.es]

- 13. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]

- 14. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application of AP-III-a4 in studying glycolysis inhibition.

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4, also known as ENOblock, is a small molecule that has been investigated for its role in the inhibition of glycolysis, a central metabolic pathway for energy production in many cell types, and particularly in cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in studying the effects of glycolysis inhibition on various cellular processes.

Initially identified as a non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway, this compound has been shown to exert a range of biological effects, including reducing cancer cell viability, migration, and invasion, as well as inducing apoptosis.[1] It has also been reported to influence glucose homeostasis by inducing glucose uptake and inhibiting the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2]

However, it is important to note that there is conflicting evidence regarding the direct enzymatic inhibition of enolase by this compound. Some studies suggest that the observed biological effects may be independent of direct enolase inhibition and could be attributed to the modulation of enolase's "moonlighting" functions, which are non-glycolytic roles of the enzyme.[2][3][4] Therefore, researchers using this compound should consider its potential multi-faceted mechanism of action.

This application note provides a comprehensive guide for utilizing this compound as a tool to probe the consequences of disrupting glycolytic function and related signaling pathways in a research setting.

Data Presentation

The following tables summarize the quantitative data reported for the biological activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |